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Compound of Interest |

Compound Name: 4-Bromo-2-chlorophenol
CAS No.: 3964-56-5
Cat. No.: B165030
. J

CAS: 3964-56-5 | Formula: CeHaBrCIO | MW: 207.45 g/mol [2][3]

Executive Summary

4-Bromo-2-chlorophenol is a disubstituted phenolic intermediate critical in the synthesis of
organophosphate agrochemicals (e.g., propyl bromophos) and specific antimicrobial agents. Its
structural integrity is defined by the precise regiochemistry of the halogen substituents—
chlorine at the ortho position and bromine at the para position relative to the hydroxyl group.[1]

This guide details the spectral "fingerprint” of the molecule, focusing on the unique isotopic
clusters in Mass Spectrometry (MS) and the coupling constants in Nuclear Magnetic
Resonance (NMR) that distinguish it from its isomers (e.g., 2-bromo-4-chlorophenol).

Structural Analysis & Logic

The molecule consists of a benzene ring with three substituents.[1] The spectral interpretation
relies on the electronic effects of these groups:

o Hydroxyl (-OH, C1): Strong electron donor; significantly deshields C1 and shields ortho/para
protons.[1]

e Chlorine (-Cl, C2): Inductive withdrawer; deshields adjacent protons.[1]

» Bromine (-Br, C4): Weak inductive withdrawer; heavy atom effect influences C4 shift.[1]
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Structural Connectivity Diagram

The following diagram illustrates the logical flow for confirming the structure using spectral
data.

Unknown Sample
(C6H4BrCIO)

Step 1: MW & Halogen Count

Mass Spectrometry
(Isotope Pattern)

Step 2: Confirm Phenol (-OH')",

Infrared Spectroscopy M+ Cluster (3:4:1)
(Functional Groups) Confirms 1 Br, 1 Cl

Step 3: Determine Subst. Pattern

1H NMR
(Regiochemistry)

Coupling Constants (J) Match"

Confirmed Structure: dd, J=8.7, 2.4Hz (H5)

d, J=8.7Hz (H6)

4-Bromo-2-chlorophenol

d, J=2.4Hz (H3) T

Click to download full resolution via product page
Figure 1: Analytical decision matrix for structural verification.

Mass Spectrometry (MS) Data

The mass spectrum is the most definitive tool for identifying this compound due to the distinct
natural abundance of halogen isotopes:
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(3:1) and
(1:1).[1]

Isotope Pattern Analysis (El, 70 eV)

The molecular ion (

) appears as a characteristic "triplet” cluster spanning 4 mass units.[1]

Relative .
Isotopic
lon mlz Abundance .
Composition
(Approx)
M 206 7%
Mixture: (
M+2 208 100% (Base Peak) )+ (
)
M+4 210 24%

Interpretation: The relative intensity ratio of roughly 3:4:1 is diagnostic for a molecule containing
exactly one Chlorine and one Bromine atom.[1]

Fragmentation Pathway
e m/z 206/208/210: Molecular lon.

e m/z 127: Loss of Bromine (

)-[1]

» m/z 63: Ring fragmentation (characteristic of halophenols).[1]

e m/z 142/144: Loss of CO and HCI (complex rearrangement).

Nuclear Magnetic Resonance (NMR)

NMR confirms the substitution pattern.[1][4] The ortho-coupling (
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Hz) and meta-coupling (

Hz) clearly place the protons at positions 3, 5, and 6.[1]

‘H NMR Data (400 MHz, CDCIs)

Coupling
Shift (6 ppm) Multiplicity Integration Constant ( Assignment
)
H3 (between ClI
7.46 Doublet (d) 1H H
z and Br)
Doublet of H5 (adjacent to
7.28 1H H
Doublets (dd) z Br)
H6 (adjacent to
6.90 Doublet (d) 1H H
z OH)
5.54 Singlet (s, broad) 1H - -OH (Hydroxyl)

Mechanistic Insight:

e H3 (7.46 ppm): Most deshielded due to the combined inductive effects of the ortho-Cl and
ortho-Br. It shows only meta-coupling to H5.[1]

e H6 (6.90 ppm): Most shielded aromatic proton due to the electron-donating resonance effect
of the ortho-hydroxyl group. It shows only ortho-coupling to H5.[1]

3C NMR Data (100 MHz, CDCIs)

Predicted/Calculated based on substituent additivity rules.
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Shift (6 ppm) Assignment Environment
151.0 - 153.0 C1l Aromatic C-OH (Deshielded)
1305 c3 Aromatic C-H (Between
halogens)
131.0 C5 Aromatic C-H
120.5 c2 Aromatic C-ClI
117.0 C6 Aromatic C-H (Ortho to OH)
111.5 C4 Aromatic C-Br
Infrared Spectroscopy (IR)
The IR spectrum validates the functional groups.[1]
Wavenumber (cm~—?) Vibration Mode Description

Broad band, indicates H-

3200 - 3500 O-H Stretch )
bonding.
Aromatic ring skeletal
1570, 1480 C=C Stretch o
vibrations.
1240 C-O Stretch Phenolic C-O bond.
Out-of-plane bending (1,2,4-
810 - 820 C-H Bend _ , _
trisubstituted ring).
Halogen stretch region
600 - 700 C-Cl/ C-Br

(fingerprint).

Experimental Protocols
Protocol A: NMR Sample Preparation

To ensure sharp peaks and accurate integration, moisture control is vital as water can
exchange with the phenolic proton.[1]
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e Solvent Selection: Use CDCIs (Chloroform-d) for standard characterization.[1] Use DMSO-de
if the OH peak is not visible due to exchange; DMSO will shift the OH peak downfield
(approx 9-10 ppm) and sharpen it due to hydrogen bonding.

o Concentration: Dissolve 10-15 mg of 4-Bromo-2-chlorophenol in 0.6 mL of solvent.

« Filtration: If the solid contains inorganic salts from synthesis, filter the solution through a
small plug of glass wool into the NMR tube.[1]

e Acquisition:
o Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).[1]
o Scans (NS): 16 (1H), 256-1024 (13C).[1]
Protocol B: GC-MS Analysis
e Column: DB-5ms or equivalent (5% phenyl methyl siloxane).[1]
e Inlet Temp: 250°C.
o Carrier Gas: Helium at 1.0 mL/min.
e Oven Program:
o Start: 60°C (hold 1 min).
o Ramp: 20°C/min to 280°C.[1]
o Hold: 3 mins.

o Detection: EI mode (70 eV). Look for the 206/208/210 cluster at retention time corresponding
to boiling point approx 232°C.[1]

Workflow Visualization

. Dissolve in CDCI3 . Acquire Spectrum
Raw Solid (15mg / 0.6mL) Filter (Glass Wool) (400 MH2) Phase & Integrate
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Figure 2: Standard NMR preparation workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b165030#spectral-data-for-4-bromo-2-chlorophenol-nmr-ir-ms
https://www.benchchem.com/product/b165030#spectral-data-for-4-bromo-2-chlorophenol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b165030?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

